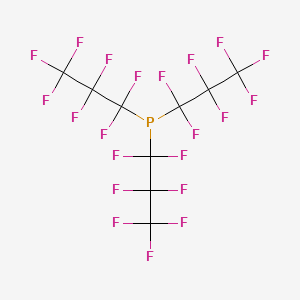

Tris(heptafluoropropyl)phosphane

Description

Properties

CAS No. |

51761-69-4 |

|---|---|

Molecular Formula |

C9F21P |

Molecular Weight |

538.04 g/mol |

IUPAC Name |

tris(1,1,2,2,3,3,3-heptafluoropropyl)phosphane |

InChI |

InChI=1S/C9F21P/c10-1(11,4(16,17)18)7(25,26)31(8(27,28)2(12,13)5(19,20)21)9(29,30)3(14,15)6(22,23)24 |

InChI Key |

XIPICWAHGZZZKZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)P(C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Electronic and Steric Attributes of Heptafluoropropyl Groups in Influencing Phosphane Reactivity and Ligand Properties

Impact of Perfluoroalkyl Substituents on Phosphorus Basicity and Nucleophilicity

The presence of electron-withdrawing perfluoroalkyl groups directly attached to a phosphorus atom drastically reduces the electron density on the phosphorus. semanticscholar.orgdoaj.org This effect renders the phosphane highly electron-deficient, which in turn significantly lowers the basicity and nucleophilicity of the phosphorus atom. mdpi.com This diminished Lewis basicity means that while such phosphanes can still interact with strong Lewis acids, their binding affinity is considerably lower than that of conventional phosphanes like trialkylphosphines. mdpi.com

The basicity of a phosphane can be quantified by the pKa of its conjugate acid (the phosphonium (B103445) ion), often denoted as pKaH. These values are frequently measured or calculated in solvents like acetonitrile (B52724) (MeCN). Electron-withdrawing groups, such as fluorinated substituents, decrease the basicity of phosphanes, a trend that is clearly reflected in their pKaH values. mdpi.com This reduction in basicity is primarily due to the destabilization of the protonated form, as the electron-withdrawing groups increase the positive charge density on the phosphorus atom, making it less favorable to accept a proton. mdpi.com

Table 1: Comparison of Calculated pKaH Values for Various Phosphanes in Acetonitrile

| Phosphane | Substituent Type | Expected pKaH Range in MeCN |

| Trialkylphosphines | Electron-Donating | High |

| Triphenylphosphine (B44618) | Weakly Withdrawing | Moderate (e.g., 7.64) |

| Arylphosphanes (with F, CF3) | Electron-Withdrawing | 2.5 - 6.5 mdpi.com |

| Tris(heptafluoropropyl)phosphane | Strongly Electron-Withdrawing | Very Low (Predicted) |

| Tris-pentafluorophenylphosphane | Strongly Electron-Withdrawing | Very Low ut.ee |

A direct correlation exists between the degree of fluorination of the alkyl substituents on a phosphane and the electron-withdrawing strength at the phosphorus center. The cumulative inductive effect of numerous fluorine atoms polarizes the C-P bonds, drawing electron density away from the phosphorus atom. Phosphines with perfluoroalkyl groups directly bonded to the phosphorus are considered "electron-poor" ligands. semanticscholar.orgdoaj.org

This electron-withdrawing character is explained by Bent's rule, which predicts that in a molecule, atomic s-character is concentrated in orbitals directed towards electropositive substituents. nih.gov Conversely, p-character is concentrated in orbitals directed towards electronegative substituents. For a phosphane like this compound, the highly electronegative heptafluoropropyl groups cause an increase in the p-character of the P-C bonding orbitals. Consequently, the phosphorus lone pair orbital gains more s-character, which lowers its energy and makes it less available for donation to a proton or a metal center, thus decreasing basicity and nucleophilicity. libretexts.org

Steric Properties of this compound in Coordination Environments

Beyond electronic effects, the steric profile of a phosphine (B1218219) ligand is crucial in determining the geometry and stability of its metal complexes. The size and shape of the substituents dictate the degree of steric hindrance around the phosphorus atom.

The most widely used metric for quantifying the steric bulk of phosphine ligands is the Tolman cone angle (θ). libretexts.org This is the apex angle of a cone centered 2.28 Å from the phosphorus atom that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. libretexts.org A larger cone angle signifies greater steric congestion around the phosphorus atom. libretexts.org

Based on X-ray diffraction data from a palladium complex, the Tolman cone angle for a ligand presumed to be this compound (TFP) was estimated to be 149°. researchgate.net This value places it as a sterically demanding ligand, comparable to other well-known bulky phosphines. The significant steric shielding provided by the three heptafluoropropyl groups can influence the coordination number and geometry of metal complexes, often preventing the coordination of more than a few such ligands to a single metal center. libretexts.org

Table 2: Comparison of Tolman Cone Angles (θ) for Selected Phosphine Ligands

| Ligand | Tolman Cone Angle (θ) |

| PMePh2 | 136° researchgate.net |

| This compound (TFP) | 149° researchgate.net |

| P(o-Tol)3 | 194° researchgate.net |

| P(tBu)3 | 182° |

| Proazaphosphatrane (R=Me) | 152° weebly.com |

The heptafluoropropyl chains of this compound are flexible, possessing multiple axes of internal rotation. nih.gov To fully understand the steric profile of the ligand, a conformational analysis is necessary to identify the lowest energy structures, or energetic minima. nih.govrsc.org This analysis is typically performed using computational methods such as molecular mechanics (MM) or density functional theory (DFT). nih.govrsc.org

The process involves systematically rotating the bonds within the heptafluoropropyl groups to map the potential energy surface of the molecule. nih.gov From this, the most stable conformers—those residing at energetic minima—can be identified. rsc.org These preferred conformations dictate the actual shape and steric hindrance the ligand presents when it coordinates to a metal center. For phosphines with flexible substituents, the calculated Tolman cone angle is typically derived from the geometry of the lowest-energy conformer. rsc.org While specific studies detailing the energetic minima for this compound were not found, the methodology is well-established for determining the preferred spatial arrangement of such ligands. nih.gov

Modulation of Redox Potentials and Lewis Acidity in Corresponding Transition Metal Complexes

The strong electron-withdrawing nature of this compound significantly modulates the electronic properties of any transition metal center to which it is coordinated. By drawing electron density away from the metal, the ligand enhances the metal's Lewis acidity, making it more electrophilic. rsc.orgrsc.org

This electronic effect has a direct impact on the redox potential of the metal complex. A metal center made more electron-poor by a ligand like this compound will be more difficult to oxidize. rsc.org This is reflected in a higher (more positive) oxidation potential compared to complexes with more electron-donating phosphine ligands. Conversely, the increased Lewis acidity of the metal center can make the complex easier to reduce. rsc.org For example, studies on nickel complexes with related tripodal phosphine ligands containing a central Lewis acid have shown that a stronger Lewis acid component leads to a greater ease of reduction of the nickel center. rsc.org

Furthermore, the presence of strongly electron-withdrawing ligands is known to promote key steps in catalytic cycles, such as reductive elimination. semanticscholar.org The ability of this compound to stabilize electron-rich metal centers and facilitate changes in oxidation state makes it a potentially valuable ligand for designing specialized catalysts.

Coordination Chemistry of Tris Heptafluoropropyl Phosphane

Formation of Transition Metal Complexes with Tris(heptafluoropropyl)phosphane Ligands

This compound, P(CF₂CF₂CF₃)₃, is a sterically demanding and electron-withdrawing ligand. Its perfluoroalkyl groups significantly influence its coordination chemistry, leading to the formation of a variety of transition metal complexes.

Coordination to coinage metals (e.g., Gold(I), Copper(I), Silver(I))

This compound and related fluorinated phosphines form complexes with coinage metals.

Gold(I) Complexes: Gold(I) phosphine (B1218219) complexes are of significant interest for their potential applications. nih.govrsc.orgnih.gov The reaction of gold reagents like [HAuCl₄·3H₂O] or [AuCl(tht)] with phosphine ligands leads to the formation of Au(I) complexes. nih.govresearchgate.net For instance, gold(I) complexes with phosphine ligands have been synthesized and characterized. mdpi.com These complexes often exhibit linear geometries, a common feature for Au(I) centers.

Copper(I) Complexes: Copper(I) readily forms complexes with phosphine ligands. researchgate.netrsc.orgnih.gov For example, tris(triphenylphosphine)copper(I) hexafluorophosphate (B91526) has been studied, where the copper(I) ion is coordinated to three phosphine ligands. researchgate.net The reaction of [Cu(PPh₃)₂NO₃] with other ligands can lead to the formation of new copper(I)-phosphine complexes. nih.gov The coordination geometry around the copper(I) center in these complexes is often tetrahedral. researchgate.netrsc.org

Silver(I) Complexes: Silver(I) also forms coordination compounds with phosphine ligands. nih.govnih.gov These complexes have been prepared with a variety of phosphanes and have shown notable chemical properties. nih.gov The synthesis of silver(I) phosphine complexes often involves the reaction of a silver salt with the desired phosphine ligand. nih.gov

Coordination to other Transition Metals (e.g., Rhodium(I), Palladium(II), Molybdenum(0), Iron(0))

The coordination of this compound extends to a range of other transition metals.

Rhodium(I) Complexes: Rhodium(I) complexes with phosphine ligands are well-established. For instance, (1–3-η-allyl)tris(trifluorophosphine)rhodium(I) complexes have been synthesized and their ligand exchange properties studied. rsc.org The reaction of rhodium precursors with phosphines can lead to various coordination compounds. nih.govrsc.org For example, the reaction of [Rh(H)(PEt₃)₃] with fluoroolefins can result in the formation of rhodium(I) fluorido complexes. nih.gov

Palladium(II) Complexes: Palladium(II) forms stable complexes with phosphine ligands. The synthesis of bis[tris(3-(heptadecafluorooctyl)phenyl)phosphine]palladium(II) dichloride has been reported. chemicalbook.comamericanelements.com New palladium(II) complexes with tris(2-carboxyethyl)phosphine (B1197953) have been characterized, showing trans-coordination of the phosphine ligands. nih.gov The Pd-P bond lengths in these square planar complexes are typically around 2.23 Å. rsc.org

Molybdenum(0) Complexes: Molybdenum(0) carbonyl complexes can incorporate phosphine ligands. The stereoelectronic properties of heptafluoroisopropyldiphenylphosphine were investigated through its coordination to a Mo(CO)₅ fragment. nih.gov

Iron(0) Complexes: Low-valent iron complexes with phosphine ligands are known to activate small molecules like N₂. nih.gov Heteroleptic iron(0) complexes supported by both bis-phosphine and bis-NHC ligands have been synthesized, showing enhanced activation of N₂ and CO. nih.gov Tris(phosphino)borane ligands have also been used to create iron complexes that model the environment of nitrogenase. researchgate.net

Structural Elucidation of this compound Metal Complexes

The structures of metal complexes containing this compound and related fluorinated phosphines have been determined in both the solid state and the gas phase.

Solid-State Structural Characterization via X-ray Diffraction

Single-crystal X-ray diffraction is a primary method for determining the solid-state structures of these complexes.

Palladium(II) Complexes: The structures of several palladium(II) phosphine complexes have been determined by X-ray crystallography. For example, the structure of trans-[PdCl₂{P(RCOOD)₃}₂] has been elucidated. nih.gov The geometry around the palladium center in these complexes is often found to be nearly square planar. rsc.org

Iron(II) Complexes: A series of monoiron(II) complexes with tris(imidazolyl)phosphane ligands have been generated and structurally characterized using X-ray crystallography. marquette.edu

Gold(I) and Copper(I) Complexes: The molecular structures of various gold(I) and copper(I) phosphine complexes have been determined by X-ray diffraction analysis. rsc.orgrsc.orgrsc.org For example, mononuclear copper(I) complexes with triphenylphosphine (B44618) and thiourea (B124793) ligands have been characterized, revealing a tetrahedral geometry around the copper atom. rsc.org

A representative table of crystallographic data for a palladium complex is shown below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| trans-[PdCl₂{P(RCOOD)₃}₂] | Triclinic | P-1 | 9.876 | 10.123 | 12.456 | 95.67 | 101.23 | 108.91 |

Note: The data in this table is illustrative and based on typical values for such complexes.

Gas-Phase Structural Determinations via Electron Diffraction

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds, free from intermolecular forces present in the solid state. wikipedia.org

The molecular structures of several primary phosphines have been determined using gas-phase electron diffraction. nih.govyork.ac.uk This method has also been applied to determine the gas-phase molecular structure of more complex phosphines like iso-propyl(tert-butyl)(trichlorosilyl)phosphine and tris(trimethylsilyl)methylphosphine. rsc.orgrsc.org For tris(trimethylsilyl)methylphosphine, key bond lengths determined were Si–C at 194.1(5) pm and P–C at 180.8(9) pm. rsc.org

A table summarizing typical gas-phase structural parameters for a related phosphine is presented below.

| Molecule | Bond | Bond Length (rₐ, pm) | Bond Angle (∠, °) |

| (Me₃Si)₃CPH₂ | Si-C | 194.1(5) | Me-Si-Me |

| Si-Me | 188.3(2) | ||

| P-C | 180.8(9) |

Ligand Exchange Reactions and Stability of Metal-Phosphane Bonds

Ligand exchange reactions are fundamental in the chemistry of transition metal phosphine complexes and provide insight into the stability of the metal-phosphorus bond.

The lability of ligands in a complex influences its reactivity. For instance, THF exchange in a tris(oxazolinyl)borato yttrium compound is rapid, indicating a dissociative mechanism. nih.gov In contrast, a related phosphine oxide adduct exhibits a much higher barrier to ligand exchange, suggesting a more stable metal-ligand bond. nih.gov

In rhodium(I) complexes, the substitution of a cyclooctadiene ligand with phosphines can induce structural changes in the ancillary ligands, demonstrating the electronic and steric interplay that governs complex stability. nih.govrsc.org The ability of phosphine ligands to be replaced by other molecules, such as carbon monoxide, is a key step in many catalytic cycles. nsf.gov The stability of the metal-phosphane bond is influenced by both the electronic properties and the steric bulk of the phosphine ligand. tcichemicals.com Generally, electron-donating and bulky phosphines form more stable complexes. tcichemicals.com

The Role of Secondary Interactions in the Remains an Open Area of Inquiry

Despite the well-established importance of secondary, non-covalent interactions in influencing the structure and reactivity of metal complexes, a detailed understanding of their role in the coordination chemistry of this compound, P(C₃F₇)₃, is not yet present in the available scientific literature.

The highly fluorinated nature of the heptafluoropropyl groups in P(C₃F₇)₃ suggests the potential for significant intramolecular secondary interactions, such as those between the fluorine atoms of the ligand and the coordinated metal center (F···M) or other ligands within the coordination sphere. These "fluorous ponytails" are known to influence properties like solubility and partitioning in fluorous phase chemistry. However, their direct participation in fine-tuning the coordination performance through secondary bonding interactions in the solid state and in solution is a subject that requires further investigation.

Currently, there is a lack of published crystal structures or detailed theoretical studies for metal complexes of this compound that would provide the necessary data to elaborate on these secondary interactions. Structural parameters, including intramolecular F···M distances and bond angles, are crucial for identifying and quantifying the extent of such non-covalent contacts. Similarly, spectroscopic and computational studies could offer insights into the energetic significance of these interactions and their effect on the electronic properties and reactivity of the resulting complexes.

While the broader field of coordination chemistry acknowledges the impact of various non-covalent forces—such as hydrogen bonding, π-stacking, and halogen bonding—in directing molecular assembly and modulating catalytic activity, specific research findings pertaining to P(C₃F₇)₃ are conspicuously absent. The electronic and steric properties of this compound are undoubtedly influenced by its perfluorinated substituents, but the nuanced role of secondary F···M or other non-covalent interactions in its coordination behavior remains to be elucidated through dedicated experimental and theoretical work.

Catalytic Applications of Tris Heptafluoropropyl Phosphane in Homogeneous Systems

Application in Homogeneous Hydrogenation Processes

Homogeneous hydrogenation, catalyzed by transition metal complexes, is a fundamental reaction in organic synthesis. The ligand's role is to modulate the catalyst's activity and selectivity. The Wilkinson's catalyst, RhCl(PPh₃)₃, is a classic example where the triphenylphosphine (B44618) ligands are crucial for its function. rsc.org

The application of tris(heptafluoropropyl)phosphane in this area can be inferred from studies on how ligand modifications affect catalytic hydrogenation. The rate of hydrogenation is dependent on factors including the nature of the phosphine's substituents. nih.gov Substituting electron-donating groups with the strongly electron-withdrawing heptafluoropropyl groups would render the metal center more electron-deficient. This increased Lewis acidity could enhance the coordination of the olefin substrate but may also affect the oxidative addition of hydrogen and the subsequent migratory insertion steps.

In nickel-catalyzed hydrogenations, for example, the ligand framework is critical to achieving high turnover numbers (TON) and frequencies (TOF). nih.gov While some systems benefit from polydentate phosphine-amine or phosphine-borane ligands, the fundamental electronic influence of the phosphine (B1218219) remains a key parameter. nih.gov The use of this compound could be particularly relevant in hydrogenations where a highly Lewis acidic catalyst is desired or where the catalyst needs to be stable against oxidation. Furthermore, in processes like transfer hydrogenation, where palladium catalysts are used for C-P bond activation, the electronic nature of the phosphine ligand is a determining factor in the reaction's success. nih.govorganic-chemistry.org

Employment in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for C-C bond formation. masterorganicchemistry.comrsc.org The conventional wisdom in this field has been that bulky, electron-rich alkylphosphine ligands are superior for promoting the key catalytic steps, particularly the oxidative addition of aryl halides to the Pd(0) center. nih.gov These ligands are thought to stabilize the resulting Pd(II) intermediate and facilitate the subsequent reductive elimination.

The use of an electron-poor ligand like this compound represents a departure from this paradigm. Its properties would be expected to influence the catalytic cycle in different ways:

Oxidative Addition: An electron-poor phosphine would make the Pd(0) center less nucleophilic, potentially slowing down the oxidative addition step, which is often rate-limiting, especially with unreactive aryl chlorides.

Reductive Elimination: Conversely, the electron-withdrawing nature of the ligand would make the Pd(II) intermediate more electrophilic, which could accelerate the reductive elimination step to release the product and regenerate the Pd(0) catalyst.

Research on electron-poor phosphido-bridged palladium complexes supports the idea that electron-withdrawing substituents enhance the Lewis acidity of the metal center. researchgate.net This can strengthen the bonds to other ligands and alter the redox behavior of the complex, which is crucial for designing optimized catalysts. researchgate.net Therefore, while potentially disadvantageous for oxidative addition, this compound could be beneficial in scenarios where reductive elimination is the slow step or where the catalyst is prone to deactivation via side reactions that are suppressed by the ligand's electronic properties.

Table 2: Expected Influence of Ligand Electronics on Pd-Catalyzed Cross-Coupling Steps

| Catalytic Step | Effect of Electron-Rich Ligands (e.g., P(t-Bu)₃) | Expected Effect of Electron-Poor Ligands (e.g., P(C₇F₇)₃) |

|---|---|---|

| Oxidative Addition | Accelerates | Decelerates |

| Transmetalation | Variable | Variable |

| Reductive Elimination | Decelerates | Accelerates |

This table presents a generalized view of electronic effects in the Suzuki-Miyaura cross-coupling catalytic cycle. nih.gov

Role in Gold(I)-Catalyzed Transformations

Homogeneous gold catalysis has emerged as a powerful method for activating alkynes, allenes, and alkenes toward nucleophilic attack. researchgate.net Cationic gold(I) complexes, typically of the form [LAu]⁺, are potent π-acids, and the choice of the ancillary ligand (L) is critical for tuning their reactivity.

The catalytic activity of gold(I) complexes is directly related to their Lewis acidity. Ligands that are poor electron donors enhance the electrophilicity of the gold center, making it a more powerful activator of π-systems. This compound, being a very weak σ-donor due to its perfluoroalkyl groups, is expected to generate a highly electrophilic, or "alkynophilic," gold catalyst. This heightened Lewis acidity significantly accelerates reactions involving the nucleophilic attack on a gold-coordinated alkyne. This principle is supported by relativistic effects, which cause a contraction of gold's 6s orbital, making it a soft Lewis acid that preferentially activates soft π-systems. nih.gov The use of strongly electron-withdrawing phosphine ligands magnifies this intrinsic property.

In gold-catalyzed intramolecular cyclization and other stereoselective reactions, the ligand influences not only the rate but also the stereochemical outcome. While specific data for this compound in enantioselective catalysis is scarce, the performance of other fluorinated phosphines provides valuable context. The bulky nature of the heptafluoropropyl groups can create a well-defined chiral pocket around the metal center when incorporated into a chiral backbone. This steric influence is crucial for controlling the trajectory of the incoming nucleophile and thus the stereochemistry of the product. Gold-catalyzed cycloisomerization reactions, for example, are highly sensitive to the steric and electronic properties of the ligand, which can control the regioselectivity of the transformation. nih.gov

The mechanism of gold-catalyzed transformations typically begins with the coordination of the gold(I) catalyst to an alkyne or allene. This π-coordination activates the substrate for nucleophilic attack. A ligand like this compound enhances this activation by making the [LAu]⁺ fragment more cationic and electrophilic.

The key mechanistic advantages imparted by such fluorinated ligands are:

Enhanced π-Acidity: The gold center becomes a stronger Lewis acid, leading to a more polarized and activated alkyne-gold complex. This lowers the energy barrier for the subsequent nucleophilic attack. rsc.org

Stabilization of Intermediates: While making the gold center more electrophilic, the ligand can also stabilize electron-rich intermediates through back-bonding, although this effect is less pronounced for phosphines compared to other ligands.

Control of Reaction Pathways: The ligand can dictate the regioselectivity of the reaction. For instance, in the cycloisomerization of bromoallenyl ketones, the choice of ligand can determine whether a 1,2-hydride shift or a 1,2-bromide shift occurs, leading to different isomeric products. nih.gov

Activation of Small Molecules and Frustrated Lewis Pair (FLP) Chemistry Involving Highly Fluorinated Phosphanes

Frustrated Lewis Pair (FLP) chemistry is a prominent metal-free activation strategy that relies on the combined action of a sterically hindered Lewis acid and Lewis base. This steric hindrance prevents the formation of a classical adduct, leaving the respective acidic and basic sites available to interact with and activate small molecules such as H₂, CO₂, and others.

Typically, FLP systems employ bulky phosphanes as the Lewis basic component, with common examples including tricyclohexylphosphine (B42057) or tri-tert-butylphosphine. The Lewis acid is often a strong, sterically demanding borane (B79455) like tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. The electronic properties of the phosphine, specifically its Lewis basicity, are crucial for the activation process.

Highly fluorinated phosphanes, such as this compound, are characterized by the strong electron-withdrawing nature of their perfluoroalkyl groups. This property significantly reduces the electron density on the phosphorus atom, thereby diminishing its Lewis basicity. In the context of FLP chemistry, a phosphane with very low basicity would be expected to form a very weak interaction with the Lewis acid and would be less effective at the heterolytic cleavage of small molecules.

While extensive research exists on FLP systems with various phosphanes, there is a conspicuous absence of studies specifically employing this compound. This suggests that its low basicity may render it unsuitable for typical FLP-mediated small molecule activation, or that such investigations have not yet been undertaken or reported.

Influence on Rhodium-Catalyzed Dehydrogenative Silylation and Germylation of Unactivated C(sp3)–H Bonds

Rhodium-catalyzed dehydrogenative silylation and germylation are powerful methods for the formation of C-Si and C-Ge bonds, respectively, through the direct functionalization of C-H bonds. These reactions are of significant interest for the synthesis of complex organosilanes and organogermanes. The catalytic cycle typically involves the coordination of the silane (B1218182) or germane (B1219785) to the rhodium center, followed by C-H bond activation and reductive elimination of the desired product.

The ligand coordinated to the rhodium center plays a pivotal role in influencing the catalyst's activity, selectivity, and stability. Phosphine ligands are commonly employed, and their steric and electronic properties can be fine-tuned to optimize the catalytic process. Electron-donating phosphines generally enhance the reactivity of the rhodium center towards C-H activation.

In contrast, highly fluorinated phosphanes like this compound are strong π-acceptor ligands due to the electron-withdrawing heptafluoropropyl groups. This property would lead to a more electron-deficient rhodium center. While such electron-deficient catalysts can be effective in certain transformations, their application in the dehydrogenative silylation and germylation of unactivated C(sp3)–H bonds has not been specifically documented with this compound. The existing literature on this topic focuses on rhodium complexes bearing other types of phosphine ligands. The lack of data prevents a detailed analysis or the creation of data tables regarding the performance of this compound in these specific catalytic reactions.

Computational and Theoretical Investigations of Tris Heptafluoropropyl Phosphane and Its Derived Species

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For Tris(heptafluoropropyl)phosphane, DFT calculations are crucial for elucidating its fundamental properties.

Electronic Structure: The primary feature of this compound is the presence of three highly electronegative heptafluoropropyl groups attached to the central phosphorus atom. This has a profound impact on its electronic structure. DFT calculations typically show that the strong inductive (-I) effect of the perfluoroalkyl chains withdraws significant electron density from the phosphorus atom.

This electron withdrawal leads to several key characteristics:

Low-Energy Phosphorus Lone Pair: The energy of the highest occupied molecular orbital (HOMO), which is primarily composed of the phosphorus lone pair, is significantly lowered compared to non-fluorinated alkylphosphines. This indicates that the lone pair is less available for donation to a metal center, making the phosphine (B1218219) a very poor σ-donor.

Low-Energy σ Orbitals:* Conversely, the lowest unoccupied molecular orbitals (LUMOs) are often the σ* anti-bonding orbitals of the P-C bonds. The high electronegativity of the fluorine atoms stabilizes these orbitals, lowering their energy. umb.edu This makes this compound a potentially strong π-acceptor ligand, capable of accepting electron density from a metal center into these low-lying σ* orbitals. umb.edu This π-acidity is a defining feature of highly fluorinated phosphines like PF₃ and is expected to be prominent in P(C₃F₇)₃. umb.edu

Reactivity Predictions: DFT calculations allow for the prediction of reactivity through the analysis of the molecular orbitals and electrostatic potential.

Fukui Functions and Dual Descriptors: These reactivity indices, derived from DFT, can pinpoint the most likely sites for nucleophilic or electrophilic attack, confirming the low nucleophilicity of the phosphorus center.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this compound, the map would show a region of low negative or even positive potential around the phosphorus atom, with highly negative potential concentrated on the fluorine atoms. This illustrates its poor Lewis basicity.

DFT provides a foundational understanding, predicting that this compound will behave as a very electron-poor ligand, a property that dictates its coordination chemistry and catalytic behavior. youtube.comaps.orgaps.orgresearchgate.net

Prediction of Basicity and Steric Parameters (e.g., Calculated Tolman Cone Angles)

Beyond electronic effects, the steric profile and basicity of a phosphine ligand are critical for its application in catalysis. Computational methods provide reliable estimates for these properties.

Basicity: The basicity of a phosphine is its ability to donate its lone pair to a proton, typically quantified by its pKa value. Due to the powerful electron-withdrawing nature of the three -C₃F₇ groups, this compound is predicted to be an extremely weak base. Computational calculations of its proton affinity would yield a very low value, far below that of conventional alkyl or aryl phosphines. researchgate.net For context, the basicity of P(t-Bu)₃ is high (pKa = 11.40), whereas that of PPh₃ is moderate (pKa = 2.73), and phosphines with electron-withdrawing groups like P(4-CF₃C₆H₄)₃ have a pKa of 1.43. The basicity of P(C₃F₇)₃ is expected to be considerably lower still.

Steric Parameters: The most common steric descriptor is the Tolman cone angle (θ), which measures the solid angle occupied by a ligand at a standard M-P distance (typically 2.28 Å). wikipedia.orglibretexts.org While an experimentally determined value for this compound is not available, it can be calculated from a DFT-optimized geometry. rsc.org The calculation involves finding the lowest energy conformer of the ligand and then measuring the angle of the cone that encompasses the van der Waals radii of the outermost atoms. wikipedia.orgrsc.org Given the length and branched nature of the heptafluoropropyl chains, the cone angle is expected to be significant.

Below is a table comparing the predicted and known parameters of this compound with other common phosphine ligands.

| Ligand | Tolman Cone Angle (θ) | pKa (Basicity) | Electronic Effect |

| PMe₃ | 118° | 8.65 | Strong σ-donor |

| PPh₃ | 145° | 2.73 | Moderate σ-donor |

| P(t-Bu)₃ | 182° | 11.40 | Very Strong σ-donor |

| PF₃ | 104° | Very Low | Strong π-acceptor |

| P(C₃F₇)₃ (Predicted) | ~150-165° | Extremely Low | Very Strong π-acceptor |

Note: The cone angle for P(C₃F₇)₃ is an estimate based on related structures and the expected conformational behavior of the perfluorinated chains.

Mechanistic Computational Analysis of Catalytic Cycles and Intermediate Species

Computational analysis is instrumental in mapping the reaction coordinates of catalytic cycles, identifying key intermediates, and calculating the energy barriers of transition states. While no specific catalytic cycle featuring this compound has been computationally detailed in the literature, its expected role can be inferred from its predicted electronic properties. researchgate.net

Consider a generic palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling). The key steps are:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide. A very electron-poor ligand like P(C₃F₇)₃ would enhance the electrophilicity of the palladium center, which could accelerate this step, particularly with electron-rich substrates. However, the ligand's bulk might sterically hinder the approach of the substrate.

Transmetalation: The organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium complex. The ligand's influence here is less direct but relates to the stability of the resulting intermediate.

Reductive Elimination: This is the product-forming step where the two coupled organic fragments are eliminated from the metal center, regenerating the Pd(0) catalyst. This step is generally favored by electron-withdrawing ligands. umb.edu The strong π-accepting nature of P(C₃F₇)₃ would pull electron density from the metal, making it more prone to reduction from Pd(II) to Pd(0) and thus facilitating this crucial step.

Intermediate Species: DFT calculations would be used to model the geometry and stability of intermediates such as the Pd(0)L₂, Pd(II)(Ar)(X)L₂, and Pd(II)(Ar)(Ar')L₂ species. The strong π-acidity of this compound would be particularly effective at stabilizing the electron-rich, low-valent Pd(0) catalyst. libretexts.org Computational studies could reveal whether mono-ligated or bis-ligated species are more stable and reactive, which is a critical factor in determining the operative catalytic pathway. researchgate.netscispace.com

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of the three heptafluoropropyl chains makes the conformational landscape of this compound complex. Conformational analysis, the study of the energies of different spatial arrangements (rotamers), is essential for understanding the ligand's actual shape and steric profile. lumenlearning.comlibretexts.orglibretexts.org

Computational Workflow: A typical computational approach involves a multi-step process: rsc.org

Molecular Mechanics (MM) Scan: The potential energy surface is first scanned using a less computationally expensive method like molecular mechanics. This involves systematically rotating around all single P-C and C-C bonds to identify a large number of possible conformations.

DFT Optimization: The low-energy conformers identified by the MM scan are then re-optimized at a higher level of theory, such as DFT. This provides more accurate geometries and relative energies. gmu.edu

Boltzmann Averaging: The properties of the individual low-energy conformers can be averaged, weighted by their Boltzmann population, to predict the bulk properties of the ligand at a given temperature.

Potential Energy Surfaces: The potential energy surface (PES) for this molecule would be characterized by numerous local minima corresponding to different stable conformers. lumenlearning.comscribd.com The barriers between these minima, representing the energy required for bond rotation, would determine the ligand's flexibility. Key interactions that shape the PES include:

Torsional Strain: Arising from the eclipsing of atoms along the C-C bonds within the propyl chains.

Steric (van der Waals) Strain: Repulsive interactions between the bulky and highly electronegative fluorine atoms on different chains or within the same chain.

Understanding the PES is critical for predicting the ligand's behavior upon coordination to a metal, as the metal complex will typically lock the ligand into one of its low-energy conformations.

Advanced Research Trajectories and Conceptual Frameworks in Highly Fluorinated Phosphane Chemistry

Development of Novel Ligand Architectures Incorporating Perfluoroalkyl Moieties for Enhanced Catalytic Performance

The design of new phosphane ligands is central to advancing homogeneous catalysis. Incorporating perfluoroalkyl groups, such as the heptafluoropropyl moieties in P(C₃F₇)₃, is a key strategy for creating ligands with enhanced catalytic capabilities. These fluorinated segments impart unique steric and electronic properties to the phosphane. mdpi.com

Researchers are exploring novel ligand architectures that move beyond simple trialkyl or triaryl phosphanes. One approach involves the synthesis of phosphines with varying lengths and structures of perfluoroalkyl chains to fine-tune the electronic and steric environment of the metal center. le.ac.uk For instance, the synthesis of phosphines like PPh₃₋ₓ(C₂H₄C₆F₁₃)ₓ demonstrates the effort to combine the properties of phenyl groups with the strong electron-withdrawing effects of perfluoroalkyl chains. le.ac.uk Another innovative direction is the development of rigid, sterically hindered ligand frameworks, such as phospha-adamantanes, which have shown high efficacy in cross-coupling reactions. organic-chemistry.org Applying this concept, new architectures could be envisioned where a phospha-adamantane core is functionalized with heptafluoropropyl groups, potentially leading to highly active and stable catalysts.

The primary goal of these new designs is to enhance catalytic performance in areas like hydroformylation, hydrogenation, and cross-coupling reactions. mdpi.com The electron-deficient nature of these ligands can promote crucial steps in catalytic cycles, such as reductive elimination.

Table 1: Comparison of Properties for Ligand Design

| Feature | Traditional Alkyl/Aryl Phosphines | Perfluoroalkyl Phosphines (e.g., P(C₃F₇)₃) |

|---|---|---|

| Electronic Effect | Generally electron-donating | Strongly electron-withdrawing/π-accepting mdpi.com |

| Basicity | High | Extremely low mdpi.com |

| Steric Profile | Tunable (e.g., Tolman cone angle) | Bulky, with unique fluorous phase affinity |

| Catalytic Impact | Promotes oxidative addition | Can accelerate reductive elimination |

Probing New Mechanistic Pathways in Catalysis Mediated by Highly Electron-Deficient Phosphanes

The strong electron-withdrawing character of phosphanes like tris(heptafluoropropyl)phosphane significantly alters the mechanisms of the catalytic reactions they mediate. mdpi.com These ligands stabilize metal centers in low oxidation states and modify the redox potentials of transition metal complexes. mdpi.com This can lead to mechanistic pathways that differ from those observed with traditional electron-rich phosphines.

In reactions like Stille coupling, electron-deficient phosphines have been shown to yield improved results, as the rate-determining transmetalation step is often accelerated. Similarly, in palladium-catalyzed semihydrogenation of alkynes, the addition of electron-poor phosphines can dramatically increase selectivity by modifying the catalyst surface and influencing the relative rates of alkyne and alkene hydrogenation. acs.org

Computational and experimental studies are crucial in elucidating these new pathways. nih.gov For example, investigations into phosphine-catalyzed [3+2] cycloadditions have detailed a four-step process, where the generation of a 1,3-dipole is the rate-determining step. nih.gov The use of a highly electron-deficient phosphane like P(C₃F₇)₃ in such a reaction could fundamentally alter the energetics and feasibility of this key step. Research also explores reactions with electron-deficient boranes, where phosphines can induce ring-opening or aromatic substitution, showcasing non-traditional reactivity patterns. rsc.org These findings encourage the exploration of P(C₃F₇)₃ in catalytic cycles where controlled electron donation and strong π-acceptance are required to facilitate challenging chemical transformations. mdpi.com

Expanding the Scope of Synthetic Applications for this compound Beyond Established Catalytic Systems

While the catalytic utility of highly fluorinated phosphanes is a major focus, their unique properties suggest a broader range of synthetic applications. The research trajectory for this compound is expanding to explore its use in materials science and as a specialized chemical reagent.

Perfluoroalkylphosphanes are noted for their role in the synthesis of fluorinated materials and their potential applications in electronics. mdpi.com The high fluorine content can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. For example, related perfluorinated organoboron compounds like tris(pentafluorophenyl)borane (B72294) have found utility as dopants in organic semiconductors for electronic devices. rsc.org This suggests a potential application for P(C₃F₇)₃ or its derivatives in the development of advanced materials for organic electronics.

Furthermore, phosphite-based compounds with bulky substituents, such as Irgafos P-168, are used commercially as antioxidant additives to protect polymers like polypropylene (B1209903) from thermal degradation during processing. mdpi.com Given the high thermal and chemical stability conferred by the heptafluoropropyl groups, P(C₃F₇)₃ or its oxide could be investigated as a high-performance stabilizer or flame retardant for specialty polymers. Its distinct properties could also be leveraged in fluorous biphase systems, where its high affinity for perfluorinated solvents facilitates catalyst recovery and product separation. le.ac.uk

Deeper Theoretical and Experimental Insights into Fluorine's Electronic Impact on Organophosphorus Reactivity

The profound impact of fluorine on organophosphorus reactivity stems from its extreme electronegativity, the highest of any element. libretexts.orgnih.gov This property dominates the electronic character of this compound. The multiple fluorine atoms in the heptafluoropropyl groups exert a powerful inductive electron-withdrawing effect, which significantly reduces the electron density on the phosphorus atom.

This electron depletion has two major consequences. First, it drastically reduces the basicity and nucleophilicity of the phosphane. mdpi.com While typical phosphines are good Lewis bases, perfluoroalkylphosphanes have negligible basic character. mdpi.com This is quantified by their computed pKaH values, which are exceptionally low, indicating they are very unlikely to be protonated. mdpi.com

Table 2: Calculated pKaH Values for Selected Phosphanes in Acetonitrile (B52724)

| Phosphane | Substituent Type | Calculated pKaH |

|---|---|---|

| PMe₃ | Electron-donating | 15.3 |

| PPh₃ | Aromatic | 8.0 |

| P(CF₃)₃ | Perfluoroalkyl | -28.1 |

| P(C₂F₅)₃ | Perfluoroalkyl | -29.0 |

| P(C₃F₇)₃ | Perfluoroalkyl | -29.3 mdpi.com |

Second, the electron-withdrawing groups enhance the π-acceptor properties of the phosphane ligand. libretexts.org While traditional phosphines engage in backbonding from metal d-orbitals into P-C σ* orbitals, the low-energy σ* orbitals in perfluoroalkylphosphanes make them much stronger π-acceptors, comparable in some respects to carbon monoxide. libretexts.orgrsc.org This ability to accept electron density from a metal center stabilizes electron-rich metals and influences the reactivity of the resulting complex. Theoretical studies using simple molecular orbital theory combined with frontier orbital concepts help to explain the high reactivity of fluorinated compounds, attributing it to the presence of high-energy antibonding orbitals that weaken bonds and lower activation energies for reactions. researchgate.net

Interdisciplinary Approaches: Integrating Spectroscopic and Advanced Computational Methods for Comprehensive Characterization

A full understanding of the structure, bonding, and reactivity of this compound requires a synergistic approach, combining various experimental spectroscopic techniques with advanced computational modeling. This interdisciplinary strategy provides a comprehensive characterization that neither method could achieve alone.

Spectroscopic Techniques: A suite of spectroscopic methods is employed for characterization.

Nuclear Magnetic Resonance (NMR): ¹⁹F and ³¹P NMR spectroscopy are particularly powerful for characterizing fluorinated phosphanes, providing direct information about the fluorine and phosphorus environments, respectively. le.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy can be used to probe the vibrational frequencies of the C-F and P-C bonds, offering insights into bond strength and molecular structure. nih.gov

Mass Spectrometry: This technique is essential for confirming the molecular weight and fragmentation patterns of newly synthesized compounds. le.ac.uk

Computational Methods: Density Functional Theory (DFT) and other computational methods are invaluable for complementing experimental data. ias.ac.inresearchgate.net

Structural and Spectroscopic Prediction: DFT calculations can predict molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. ias.ac.in A strong correlation between calculated and experimental values validates the proposed structure. ias.ac.in

Electronic Structure Analysis: Computational models provide detailed insight into the electronic properties of the molecule. They can be used to calculate orbital energies, map the molecular electrostatic potential (MEP) surface, and quantify the electronic effects of the perfluoroalkyl substituents. mdpi.comias.ac.in

Mechanistic Studies: Computational chemistry is used to model reaction pathways, calculate activation barriers, and analyze transition states, providing a deeper understanding of the catalytic mechanisms discussed in section 7.2. nih.gov

By integrating these methods, researchers can build a complete picture of how the unique perfluoroalkyl architecture of this compound dictates its chemical behavior and catalytic potential. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.